Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)-
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Overview
Description
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antimicrobial properties, particularly against Gram-positive bacteria and some Gram-negative bacteria . This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves several steps. One common method includes the reaction of rifamycin S with N-bis-hydroxymethyl-amine to form rifamycin oxazine, which is then opened by 1-amino-4-methyl piperazine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its antimicrobial properties.
Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with altered antimicrobial properties. These derivatives can be tailored for specific applications in medicine and industry .
Scientific Research Applications
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The compound targets the β-subunit of the RNA polymerase, leading to the formation of a stable complex that halts the transcription process .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in combination therapies for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is unique due to its specific molecular modifications, which enhance its antimicrobial properties and reduce the likelihood of resistance development. Its ability to form stable complexes with bacterial RNA polymerase makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
15299-46-4 |
---|---|
Molecular Formula |
C40H54N4O12S |
Molecular Weight |
814.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[2-(diaminomethylideneamino)ethylsulfanyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N4O12S/c1-17-11-10-12-18(2)38(52)44-28-32(49)26-25(33(50)36(28)57-16-14-43-39(41)42)27-35(22(6)31(26)48)56-40(8,37(27)51)54-15-13-24(53-9)19(3)34(55-23(7)45)21(5)30(47)20(4)29(17)46/h10-13,15,17,19-21,24,29-30,34,46-50H,14,16H2,1-9H3,(H,44,52)(H4,41,42,43)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,40-/m0/s1 |
InChI Key |
JANVVCQPABHELP-ZLOQRVKUSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)C |
Origin of Product |
United States |
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